2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
“2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H8ClF3O. It is a derivative of phenol, with a trifluoromethyl group (-CF3) and a chlorine atom attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring with a trifluoromethyl group (-CF3) and a chlorine atom attached. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .Scientific Research Applications
Inhibitor of NF-kappaB and AP-1 Gene Expression
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has been studied for its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) focused on modifying the compound to improve its oral bioavailability, examining its cell-based activity, and assessing its gastrointestinal permeability (Palanki et al., 2000).
Synthesis of 4-Phenyl-β-aminotetralin
Vincek and Booth (2009) reported a synthesis method for 4-Phenyl-β-aminotetralin from 4-(3-Halophenyl)tetralen-2-ol Phenylacetate, utilizing mixed trifluoroacetyl phenylacetyl anhydride and 3-halostyrenes (Vincek & Booth, 2009).
Synthesis and Reactions of Silanes
Matyjaszewski and Chen (1988) explored the synthesis of silanes containing two triflate groups, including displacement reactions of phenyl, chloro, and methyl groups in mono- and di-silanes (Matyjaszewski & Chen, 1988).
Antimicrobial Activity Studies
Dave et al. (2013) conducted a study on the synthesis of certain compounds involving 1-chloro-4-(p-tolyolxy)benzene and their antimicrobial activity against various bacterial species (Dave et al., 2013).
Study in Crystallography
Peng and He (2012) investigated the crystal structure of 1,3-Phenylene bis{3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate}, demonstrating weak intermolecular hydrogen bonds in the crystal (Peng & He, 2012).
Fungicidal Activity
Kuzenkov and Zakharychev (2009) synthesized new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical screening, demonstrating their fungicidal activity (Kuzenkov & Zakharychev, 2009).
Mechanism of Action
Target of Action
Similar compounds have been shown to have analgesic effects , suggesting that this compound may interact with pain receptors or related pathways.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to have analgesic effects . These compounds likely interact with their targets, leading to changes in cellular signaling and ultimately resulting in pain relief.
Biochemical Pathways
Given the potential analgesic effects of similar compounds , it’s plausible that this compound may affect pain signaling pathways.
Result of Action
Similar compounds have been shown to have analgesic effects , suggesting that this compound may also have pain-relieving properties.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOMUNHBSIMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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